molecular formula C19H22FN5O2S B14938096 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B14938096
M. Wt: 403.5 g/mol
InChI Key: QHXBIFZJGPTZIY-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the addition of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxobutanamide linkage, which can be accomplished using standard amide coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxobutanamide to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the oxobutanamide group can produce alcohols.

Scientific Research Applications

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and piperazine-containing molecules. Compared to these compounds, N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C19H22FN5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22FN5O2S/c20-14-3-5-15(6-4-14)24-9-11-25(12-10-24)17(27)8-7-16(26)21-19-23-22-18(28-19)13-1-2-13/h3-6,13H,1-2,7-12H2,(H,21,23,26)

InChI Key

QHXBIFZJGPTZIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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